(2S)-2-butoxybutan-1-ol

Polyurethane elastomers Tensile strength Industrial wheels

Polytetramethylene ether glycol (PTMEG), registered under CAS 25190-06-1 and represented by the monomeric unit (2S)-2-butoxybutan-1-ol, is a linear polyether diol produced via cationic ring-opening polymerization of tetrahydrofuran (THF). Commercially available in a broad molecular weight grade slate ranging from Mn ~250 to ~3,000, PTMEG serves as the premier soft-segment building block in high-performance polyurethane (PU) elastomers, spandex fibers, thermoplastic polyurethanes (TPUs), coatings, adhesives, and sealants.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 25190-06-1
Cat. No. B1231378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-butoxybutan-1-ol
CAS25190-06-1
Synonymspoly(tetramethylene ether)glycol
poly(tetramethylene oxide)
polytetramethylene glycol
polytetramethylene oxide
polyTMO
PTMEG 1000
PTMEG compound
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCOC(CC)CO
InChIInChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3
InChIKeyBJZYYSAMLOBSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTMEG (CAS 25190-06-1) Procurement Guide: Polytetramethylene Ether Glycol for High-Performance Polyurethane Elastomers


Polytetramethylene ether glycol (PTMEG), registered under CAS 25190-06-1 and represented by the monomeric unit (2S)-2-butoxybutan-1-ol, is a linear polyether diol produced via cationic ring-opening polymerization of tetrahydrofuran (THF) . Commercially available in a broad molecular weight grade slate ranging from Mn ~250 to ~3,000, PTMEG serves as the premier soft-segment building block in high-performance polyurethane (PU) elastomers, spandex fibers, thermoplastic polyurethanes (TPUs), coatings, adhesives, and sealants [1]. Its defining structural feature—a uniform, unbranched aliphatic polyether backbone terminated by 100% primary hydroxyl groups—enables tight chain packing, stress-induced crystallization, and superior network formation in PU systems [1].

Why PPG, PEG, or Polyester Polyols Cannot Directly Replace PTMEG (CAS 25190-06-1) in Demanding Polyurethane Applications


PTMEG is not a commodity polyether polyol interchangeable with polypropylene glycol (PPG) or polyethylene glycol (PEG). Three structural features simultaneously differentiate it: (i) a perfectly linear tetramethylene repeat unit that allows dense chain packing and stress-induced crystallization—absent in the methyl-branched, amorphous PPG backbone [1]; (ii) 100% primary hydroxyl di-functionality that ensures complete polymer network formation, in contrast to PPG's secondary hydroxyl termini with 3–4 mol% monofunctional unsaturated chain ends that terminate network growth [1][2]; and (iii) a glass transition temperature of approximately –75 °C, roughly 10 °C lower than PPG (~ –65 °C), providing superior low-temperature flexibility retention [1]. While polyester polyols offer higher initial tensile strength, they are susceptible to hydrolytic cleavage under warm, humid conditions—a failure mode PTMEG-based PUs resist [3]. These molecular-level differentiators translate into quantifiable performance gaps that generic substitution cannot close, as demonstrated in the evidence below.

Quantitative Differentiation Evidence: PTMEG (CAS 25190-06-1) vs. PPG, PC-Diol, and Across Molecular Weight Grades


Tensile Strength: PTMEG-Based Polyurethane Outperforms PPG-Based PU by 66% in Direct Head-to-Head Comparison

In a direct comparison of polyurethane elastomer formulations differing only in the polyether polyol soft segment, PTMEG-based polyurethane exhibited a tensile strength of 7,500 PSI (51.7 MPa), versus 4,510 PSI (31.1 MPa) for PPG-based polyurethane—a 66% advantage [1]. The 100% Modulus (2,200 vs. 1,705 PSI) and 300% Modulus (5,000 vs. 3,560 PSI) corroborate this superiority across the entire stress-strain profile [1].

Polyurethane elastomers Tensile strength Industrial wheels

Dynamic Resilience: PTMEG Delivers 30% Higher Bashore Rebound Than PPG, Reducing Hysteresis and Heat Build-Up

Bashore Rebound, a direct measure of material resilience and energy return, was measured at 48% for PTMEG-based polyurethane versus 37% for PPG-based polyurethane in side-by-side testing of identically formulated elastomers [1]. This 11-percentage-point absolute difference represents a 30% relative improvement in rebound characteristics.

Dynamic mechanical properties Resilience Energy dissipation

Low-Temperature Flexibility: PTMEG Glass Transition Temperature is 10 °C Lower Than PPG, Extending the Usable Service Temperature Range

PTMEG polyol grades consistently exhibit a glass transition temperature (Tg) of approximately –75 °C, compared to approximately –65 °C for PPG polyols—a 10 °C lower Tg that is attributed to PTMEG's uniform linear backbone free of pendant methyl group disruptions [1][2]. This lower Tg is corroborated across multiple independent sources and commercial product specifications [3].

Glass transition temperature Low-temperature flexibility Polyether polyols

Hydrolytic Stability: PTMEG Ranks Second Only to Dimer Acid-Based Polyesters, Outperforming PPG as the Worst Performer in Hydrolysis Resistance Testing

In a systematic study of spray polyurea elastomer hydrolysis resistance evaluating multiple polyol types, PTMG-based polyols ranked second in hydrolytic stability—surpassed only by dimer acid-based polyester polyols—while PPG polyols ranked worst [1]. Additionally, in a separate study comparing PTMEG-based waterborne polyurethane (WPU) films against polycarbonate (PC) diol-based WPU films hydrolyzed at 120 °C, PTMEG-WPU exhibited higher relative stress retention [2]. The hydrolysis resistance of both PTMG and PPG improved with increasing polyol molecular weight [1].

Hydrolysis resistance Polyurea elastomer Accelerated aging

Molecular Weight-Dependent Viscosity: PTMEG 1000 Exhibits 3.4-Fold Lower Viscosity Than PTMEG 2000, Enabling Tailored Prepolymer Processability

Within the PTMEG product family, viscosity at 40 °C varies dramatically with molecular weight: PTMEG 1000 (Mn 980–1,000 g/mol, hydroxyl value 112.2–114.5 mg/g) exhibits a viscosity of 280–310 mPa·s, while PTMEG 2000 (Mn 1,990–2,010 g/mol, hydroxyl value 55.8–56.4 mg/g) shows a viscosity of 1,260–1,330 mPa·s—a 3.4- to 4.3-fold increase . This viscosity differential reflects the exponential dependence of melt viscosity on chain length and directly impacts prepolymer handling, mixing, and mold-filling characteristics.

Viscosity Molecular weight grades Prepolymer processing

Hydroxyl End-Group Functionality: PTMEG's 100% Primary –OH Ensures Complete Polyurethane Network Formation Versus PPG's Secondary –OH with 3–4 Mol% Dead Chain Ends

PTMEG is characterized by exact 2.0 hydroxyl di-functionality with 100% primary –OH end groups, enabling complete and predictable polyurethane network formation with diisocyanates [1][2]. In contrast, PPG polyols produced via conventional KOH catalysis contain approximately 3–4 mol% of monofunctional chain ends (one terminus being allyl unsaturation rather than hydroxyl), along with less reactive secondary –OH groups [1][2]. These monofunctional species act as chain terminators rather than network builders, reducing the effective crosslink density, limiting attainable molecular weight, and compromising ultimate mechanical properties [1].

Hydroxyl functionality Network formation Polyurethane crosslinking

Optimal Application Scenarios for PTMEG (CAS 25190-06-1) Based on Quantified Performance Differentiation


High-Load Industrial Wheels, Rollers, and Cast Elastomer Components Requiring Superior Tensile Strength and Dynamic Resilience

The 66% higher tensile strength (7,500 vs. 4,510 PSI) and 30% higher Bashore Rebound (48% vs. 37%) of PTMEG-based polyurethane over PPG-based formulations [1] make PTMEG the material of choice for high-load industrial wheels, forklift tires, rollers, and press-on bands. These applications demand both high load-bearing capacity to resist deformation under static loads and high resilience to minimize heat build-up and rolling resistance under continuous dynamic service. PTMEG's stress-induced crystallization further enhances tensile properties at high strain, providing a safety margin against catastrophic failure [2].

Low-Temperature Seals, Gaskets, and Flexible Components for Cold-Climate and Cryogenic Service

PTMEG's glass transition temperature of approximately –75 °C—10 °C lower than PPG's ~ –65 °C [3][4]—extends the low-temperature elastomeric service range. Components such as Arctic-grade seals, cryogenic gaskets, and cold-climate automotive parts retain flexibility and impact resistance at temperatures where PPG-based alternatives approach their glass transition and risk embrittlement. The linear PTMEG backbone also promotes crystallization at low temperatures, which, when properly managed through formulation, can contribute to enhanced low-temperature modulus without sacrificing flexibility.

Water-Immersed and High-Humidity Service Environments Requiring Hydrolytic Stability

For polyurethane components in marine, wastewater, or tropical service environments, PTMEG's superior hydrolysis resistance is a documented selection criterion: PTMG polyols rank second only to premium dimer acid-based polyesters in hydrolysis resistance, while PPG ranks worst [5]. PTMEG-based waterborne PU films also retain higher relative stress than polycarbonate diol-based films after hydrolysis at 120 °C [6]. Applications include marine fenders, pump impellers, hydrocyclone liners, waterproof coatings, and surgical tubing subjected to repeated steam sterilization.

Prepolymer and Cast Elastomer Formulation Optimization Through Molecular Weight Grade Selection

The 3.4-fold viscosity differential between PTMEG 1000 (280–310 mPa·s) and PTMEG 2000 (1,260–1,330 mPa·s) at processing temperature enables formulators to select the optimal grade for specific processing requirements: lower-MW grades (650, 1000) for low-viscosity prepolymers facilitating complex mold filling and fiber wet-out; mid-range grades (1400, 1800) for balanced processability and elastomer performance; and higher-MW grades (2000, 2900, 3000) for maximum elasticity, rebound, and abrasion resistance in the final elastomer [7]. This tunability within the same chemical family is a distinct procurement advantage over PPG, where narrower MW distribution and lower functionality limit formulation latitude.

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